molecular formula C14H13F6NO4 B2940310 N-(allyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338395-01-0

N-(allyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2940310
CAS No.: 338395-01-0
M. Wt: 373.251
InChI Key: AJRIDIYCAXIBCI-UHFFFAOYSA-N
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Description

This compound is a benzenecarboxamide derivative with allyloxy and trifluoroethoxy substituents. Benzenecarboxamides are a class of organic compounds known for their diverse biological activities . The trifluoroethoxy group is often used in medicinal chemistry due to its high oxidative stability, low volatility, and non-flammability .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, trifluoroethoxy phenylboronic acids have been synthesized from 4-(Trifluoromethoxy)phenylboronic acid . Another method involves the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol intermediate, useful in the synthesis of α-1 adrenoceptor blockers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its trifluoroethoxy groups, which are known for their high oxidative stability, low volatility, and non-flammability .

Scientific Research Applications

Chemical Synthesis and Characterization

N-(allyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide and its derivatives are explored for their synthesis, characterization, and application in various fields of scientific research. The compound's structural modification and synthesis pathways offer insights into its potential applications, including materials science and pharmaceutical development. Notably, its inclusion in the synthesis of novel compounds like flecainide acetate showcases its relevance in drug development processes. The compound's chemical properties, such as its reactivity and stability, are critical for its application in creating new materials and drugs (Banitt et al., 1977).

Materials Science Applications

In materials science, derivatives of this compound are employed to develop high-performance thermosets and polymers with advanced properties. These materials exhibit improved thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications. The exploration of novel benzoxazine monomers containing allyl groups, derived from similar chemical structures, highlights the compound's potential in creating materials with superior thermal and mechanical properties (Agag & Takeichi, 2003).

Liquid Crystalline and Polymeric Materials

The compound's derivatives are instrumental in synthesizing liquid crystalline and polymeric materials, which are critical for developing advanced display technologies and high-performance materials. These materials benefit from the unique molecular architecture of this compound derivatives, which contribute to their exceptional optical and mechanical properties. The synthesis of unsaturated liquid crystalline compounds based on similar diamine structures demonstrates the potential of this compound in contributing to the development of new materials with tailored properties for specific applications (Liu Xiu-ying & Wang Yu-yang, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzimidazole derivatives have shown anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled. It’s always important to follow appropriate safety protocols when working with chemicals .

Properties

IUPAC Name

N-prop-2-enoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO4/c1-2-5-25-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h2-4,6H,1,5,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRIDIYCAXIBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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